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Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic

compound (2-Chlorooxazol-4-yl)methanol. In the absence of a complete set of published

experimental spectra, this document leverages high-fidelity computational prediction methods,

corroborated by empirical data from analogous chemical structures and established

spectroscopic principles. We present and interpret the predicted Proton Nuclear Magnetic

Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) data. This guide serves as a robust reference for

researchers, scientists, and drug development professionals, offering a detailed framework for

the structural elucidation and analytical characterization of this and similar chloro-heterocyclic

compounds.

Introduction
(2-Chlorooxazol-4-yl)methanol (C₄H₄ClNO₂) is a functionalized oxazole derivative of interest

in medicinal chemistry and synthetic organic chemistry due to the prevalence of the oxazole
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motif in bioactive natural products and pharmaceuticals. The precise structural confirmation of

such molecules is a critical prerequisite for their advancement in any research or development

pipeline. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this

characterization, providing unambiguous evidence of molecular structure, purity, and integrity.

This guide addresses a common challenge in modern chemical research: the need for detailed

analytical data on novel or sparsely documented compounds. By integrating computational

predictions with foundational spectroscopic knowledge, we can construct a reliable and

scientifically rigorous "virtual" spectroscopic profile. This approach not only provides a

benchmark for future experimental work but also demonstrates a powerful methodology for

structural problem-solving when reference standards are unavailable.

Integrated Analytical Workflow
The characterization of a novel chemical entity follows a logical progression from sample

preparation to multi-technique data integration. The choice of solvents and methods is

paramount for acquiring high-quality data. For instance, deuterated chloroform (CDCl₃) is a

common choice for NMR of moderately polar organic molecules due to its excellent solubilizing

properties and well-defined residual solvent peak. For mass spectrometry, a soft ionization

technique like Electrospray Ionization (ESI) is often preferred to preserve the molecular ion for

accurate mass determination.
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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of a molecule. Predictions were performed using advanced algorithms that correlate

substructures with extensive spectral databases.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the three

different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Comparative
Insights

~7.65 Singlet (s) 1H
H-5 (oxazole
ring)

The proton on
an oxazole
ring typically
appears in the
aromatic
region. For the
parent
oxazole, H-5
resonates
around 7.09
ppm and H-2
at 7.94 ppm.
The electron-
withdrawing
chloro group
at C-2 and the
hydroxymethyl
group at C-4
will influence
the chemical
environment
of H-5, shifting
it downfield.[1]

~4.70 Singlet (s) 2H -CH₂OH The methylene

protons adjacent

to both an

aromatic ring and

a hydroxyl group

typically resonate

in the 4.5-5.0

ppm range. This

value is

consistent with
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Comparative
Insights

benzylic

alcohols.[2] The

singlet

multiplicity

indicates no

adjacent protons.

| ~2.50 | Broad Singlet (s) | 1H | -OH | The chemical shift of hydroxyl protons is highly variable

and depends on concentration, temperature, and solvent due to hydrogen bonding.[3] It often

appears as a broad singlet and can be confirmed by D₂O exchange, where the peak would

disappear. |

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides insight into the carbon skeleton. Four distinct signals are

predicted, one for each carbon atom in a unique electronic environment.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)
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Predicted Chemical Shift
(δ, ppm)

Assignment
Rationale & Comparative
Insights

~159.5 C-2

Carbons in an oxazole ring
bearing a halogen are
significantly deshielded. In
parent oxazole, C-2 is at
~150.6 ppm. The direct
attachment of an
electronegative chlorine
atom causes a substantial
downfield shift.[4][5]

~145.0 C-4

This carbon is part of the C=C

double bond within the oxazole

ring and is substituted with the

hydroxymethyl group. Its

chemical shift is consistent

with substituted sp² carbons in

five-membered heterocycles.

[5]

~130.0 C-5

The C-5 carbon of the oxazole

ring is a methine carbon

(=CH-), and its predicted shift

is in the expected range for

aromatic/heteroaromatic CH

groups. In parent oxazole, C-5

is at ~125.6 ppm.[4]

| ~57.0 | -CH₂OH | The sp³ hybridized carbon of the hydroxymethyl group typically appears in

the 50-65 ppm range, influenced by the electronegative oxygen atom.[6] |

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation corresponding to molecular vibrations.
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Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Rationale &
Comparative
Insights

~3400 (broad) O-H stretch Alcohol (-OH)

The broadness of
this peak is
characteristic of
the hydrogen-
bonded hydroxyl
group in alcohols.

~3100 C-H stretch Aromatic (=C-H)

This corresponds to

the stretching of the

C-H bond on the

oxazole ring.

~2950 C-H stretch Aliphatic (-CH₂)

This absorption is due

to the symmetric and

asymmetric stretching

of the C-H bonds in

the methylene group.

~1620 C=N stretch Imine (in oxazole)

The C=N stretching

vibration within the

oxazole ring is a key

characteristic feature,

typically appearing in

the 1600-1650 cm⁻¹

region.[7]

~1550 C=C stretch Alkene (in oxazole)

Aromatic and

heteroaromatic ring

stretching vibrations

produce characteristic

bands in this region.

~1100 C-O stretch Alcohol (C-OH) &

Ether (ring C-O-C)

Strong C-O stretching

bands are expected

for both the primary

alcohol and the ether
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Rationale &
Comparative
Insights

linkage within the

oxazole ring.

| ~850 | C-Cl stretch | Chloroalkene | The C-Cl stretch for a chlorine attached to an sp² carbon

is typically found in this region. |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity. For (2-Chlorooxazol-4-yl)methanol,
with a molecular formula of C₄H₄ClNO₂, the monoisotopic mass is 132.9931 g/mol .

Molecular Ion and Isotopic Pattern
A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural

isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of

peaks:

M⁺: m/z ≈ 133 (corresponding to the ³⁵Cl isotope)

[M+2]⁺: m/z ≈ 135 (corresponding to the ³⁷Cl isotope)

The relative intensity of the [M+2]⁺ peak will be approximately one-third that of the M⁺ peak,

which is a definitive signature for the presence of a single chlorine atom in the molecule.[8][9]

Predicted Fragmentation Pathway
Electron Ionization (EI) would likely induce fragmentation. The most probable fragmentation

pathways are initiated by the loss of stable neutral molecules or radicals. The hydroxymethyl

group offers a key fragmentation initiation point, similar to benzyl alcohol.
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[C₄H₄ClNO₂]⁺˙
m/z = 133/135

[C₃H₂ClNO]⁺˙
m/z = 103/105

- CH₂O

[C₄H₃ClNO]⁺
m/z = 102/104

- OH

[C₃H₂ClN]⁺˙
m/z = 87/89

- CO

Click to download full resolution via product page

Caption: Predicted MS fragmentation pathway.

Loss of Formaldehyde (-CH₂O, 30 Da): A common fragmentation for primary alcohols,

leading to the fragment ion at m/z 103/105. This is often a favorable pathway.

Loss of Hydroxyl Radical (-•OH, 17 Da): Cleavage of the C-O bond can lead to the loss of a

hydroxyl radical, resulting in a cation at m/z 102/104.

Loss of Carbon Monoxide (-CO, 28 Da): Following the initial loss of formaldehyde, the

resulting oxazole radical cation can lose CO, a characteristic fragmentation of five-

membered oxygen-containing heterocycles, to yield a fragment at m/z 87/89.

Integrated Spectroscopic Conclusion
The convergence of predicted data from NMR, IR, and MS provides a comprehensive and

cohesive structural confirmation of (2-Chlorooxazol-4-yl)methanol. The ¹H and ¹³C NMR data

establish the precise carbon-hydrogen framework, identifying the distinct oxazole ring,

methylene, and hydroxyl protons and carbons. IR spectroscopy confirms the presence of key

functional groups—the hydroxyl, the chloro-substituent, and the oxazole ring itself. Finally,

mass spectrometry confirms the molecular weight and elemental composition (specifically the

presence of one chlorine atom) and provides a predictable fragmentation pattern consistent
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with the proposed structure. This integrated analysis forms a robust and self-validating system

for the unambiguous identification of the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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